1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenyl(phenylmethyl)amino)methyl)-, trihydrochloride
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Overview
Description
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenyl(phenylmethyl)amino)methyl)-, trihydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a piperazine ring, fluorophenyl groups, and a phenylmethylamino moiety. It is often used in medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.
Preparation Methods
The synthesis of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenyl(phenylmethyl)amino)methyl)-, trihydrochloride involves multiple steps, including the formation of the piperazine ring and the introduction of the fluorophenyl and phenylmethylamino groups. The synthetic route typically starts with the preparation of the piperazine ring, followed by the addition of the fluorophenyl groups through a series of substitution reactions. The final step involves the introduction of the phenylmethylamino group and the formation of the trihydrochloride salt. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes.
Chemical Reactions Analysis
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenyl(phenylmethyl)amino)methyl)-, trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl groups can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.
Scientific Research Applications
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenyl(phenylmethyl)amino)methyl)-, trihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenyl(phenylmethyl)amino)methyl)-, trihydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenyl(phenylmethyl)amino)methyl)-, trihydrochloride can be compared with other similar compounds, such as:
1-Piperazineethanol, 4-(4,4-bis(4-chlorophenyl)butyl)-alpha-((phenyl(phenylmethyl)amino)methyl)-, trihydrochloride: This compound has chlorophenyl groups instead of fluorophenyl groups, which may result in different chemical and biological properties.
1-Piperazineethanol, 4-(4,4-bis(4-bromophenyl)butyl)-alpha-((phenyl(phenylmethyl)amino)methyl)-, trihydrochloride: The presence of bromophenyl groups can also influence the compound’s reactivity and interactions with biological targets.
1-Piperazineethanol, 4-(4,4-bis(4-methylphenyl)butyl)-alpha-((phenyl(phenylmethyl)amino)methyl)-, trihydrochloride: The methylphenyl groups in this compound may lead to different pharmacokinetic and pharmacodynamic properties.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
CAS No. |
143760-29-6 |
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Molecular Formula |
C36H44Cl3F2N3O |
Molecular Weight |
679.1 g/mol |
IUPAC Name |
1-(N-benzylanilino)-3-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]propan-2-ol;trihydrochloride |
InChI |
InChI=1S/C36H41F2N3O.3ClH/c37-32-17-13-30(14-18-32)36(31-15-19-33(38)20-16-31)12-7-21-39-22-24-40(25-23-39)27-35(42)28-41(34-10-5-2-6-11-34)26-29-8-3-1-4-9-29;;;/h1-6,8-11,13-20,35-36,42H,7,12,21-28H2;3*1H |
InChI Key |
YECOUTXOELYMKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CN(CC4=CC=CC=C4)C5=CC=CC=C5)O.Cl.Cl.Cl |
Origin of Product |
United States |
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